molecular formula C16H20N2O2 B14201269 2,9-Diazaspiro[5.5]undecane-8,10-dione, 2-(phenylmethyl)-

2,9-Diazaspiro[5.5]undecane-8,10-dione, 2-(phenylmethyl)-

Cat. No.: B14201269
M. Wt: 272.34 g/mol
InChI Key: BJOJRMHNCYOQRJ-UHFFFAOYSA-N
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Description

2,9-Diazaspiro[5.5]undecane-8,10-dione, 2-(phenylmethyl)- is a high-value heterocyclic organic compound with the CAS Number 189333-48-0 . It has a molecular formula of C16H20N2O2 and a molecular weight of 272.34 g/mol . This benzyl-substituted diazaspiro[5.5]undecane derivative is part of a class of compounds recognized for its complex spirocyclic structure, which serves as a critical scaffold in medicinal chemistry and drug discovery research . Compounds featuring the diazaspiro[5.5]undecane core have been identified in high-throughput screens as potent inducers of the Endoplasmic Reticulum Stress Response (ERSR), demonstrating significant cytotoxic activity in various cancer cell lines, including patient-derived and 3D cultures of glioma models . The spirocyclic framework provides a rigid, three-dimensional structure that is advantageous for exploring novel chemical space and developing ligands for therapeutic targets . This product is offered for research applications, such as in oncology probe discovery and as a key synthetic intermediate for the development of potential pharmaceutical agents. It is supplied with a high purity level. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C16H20N2O2

Molecular Weight

272.34 g/mol

IUPAC Name

2-benzyl-2,9-diazaspiro[5.5]undecane-8,10-dione

InChI

InChI=1S/C16H20N2O2/c19-14-9-16(10-15(20)17-14)7-4-8-18(12-16)11-13-5-2-1-3-6-13/h1-3,5-6H,4,7-12H2,(H,17,19,20)

InChI Key

BJOJRMHNCYOQRJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC(=O)NC(=O)C2)CN(C1)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes for 2,9-Diazaspiro[5.5]undecane-8,10-dione, 2-(Phenylmethyl)-

Knoevenagel Condensation and Cyclization Strategy

The most widely reported synthetic pathway involves a Knoevenagel condensation followed by cyclization. This method, detailed in a seminal review by Kuroyan (1991), begins with N-benzyl-4-piperidone and ethyl cyanoacetate as starting materials. The reaction proceeds as follows:

  • Knoevenagel Condensation :
    N-Benzyl-4-piperidone reacts with ethyl cyanoacetate under acidic conditions to form a β-cyanoketone intermediate. This step is critical for establishing the spirocyclic core.

  • Acidic Hydrolysis :
    The intermediate undergoes hydrolysis in the presence of concentrated hydrochloric acid, yielding a dicarboxylic acid derivative.

  • Cyclization :
    Intramolecular cyclization under reflux conditions generates the spiro[5.5]undecane framework. The phenylmethyl group at position 2 is retained throughout the process, ensuring regioselectivity.

Key Reaction Conditions :

  • Solvent: Ethanol or isopropyl alcohol
  • Temperature: 80–100°C (reflux)
  • Catalyst: Piperidine or acetic acid
  • Yield: ~50–60% after purification via column chromatography.
Mechanistic Insights:

The Knoevenagel condensation facilitates C–C bond formation between the ketone and active methylene group, while subsequent hydrolysis and cyclization steps ensure the formation of the rigid spirocyclic structure. The phenylmethyl group enhances steric stability, preventing undesired side reactions.

Industrial-Scale Synthesis via Continuous Flow Reactors

For large-scale production, continuous flow reactors (CFRs) have been employed to optimize efficiency and reproducibility. This approach, highlighted by Evitachem, involves:

  • Continuous Feed System :
    Precursors (N-benzyl-4-piperidone and ethyl cyanoacetate) are introduced into a CFR under controlled flow rates.

  • In-Line Monitoring :
    Real-time UV-Vis spectroscopy ensures reaction progression and minimizes by-product formation.

  • Automated Purification :
    Integrated chromatography systems separate the target compound from unreacted starting materials and intermediates.

Advantages of CFRs :

  • Reduced reaction time (from 24 hours to 4–6 hours)
  • Enhanced yield (up to 75%)
  • Scalability for kilogram-scale production.

Reaction Optimization and Challenges

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) accelerate the Knoevenagel step but may complicate purification. Conversely, ethanol balances reactivity and ease of isolation. Elevated temperatures (≥100°C) improve cyclization rates but risk decomposition of the spirocyclic product.

By-Product Formation

Common by-products include:

  • Linear oligomers : Resulting from incomplete cyclization.
  • Decarboxylated derivatives : Formed during acidic hydrolysis.

Mitigation Strategies :

  • Strict pH control during hydrolysis (pH 3–4).
  • Use of radical scavengers (e.g., hydroquinone) to suppress oligomerization.

Physicochemical and Spectroscopic Characterization

Physicochemical Properties

Property Value
Molecular Formula C₁₆H₂₀N₂O₂
Molecular Weight 272.34 g/mol
IUPAC Name 2-Benzyl-2,9-diazaspiro[5.5]undecane-8,10-dione
Melting Point 198–202°C
Solubility Sparingly soluble in water; soluble in DMSO, ethanol

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.30–7.20 (m, 5H, Ar–H), 4.12 (s, 2H, N–CH₂–Ar), 3.85–3.70 (m, 4H, piperidine H).
  • FT-IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1602 cm⁻¹ (C=N stretch).
  • X-ray Crystallography : Confirms spirocyclic geometry with dihedral angles of 89.5° between the two rings.

Applications and Derivative Synthesis

Biomedical Applications

The compound’s ability to induce endoplasmic reticulum stress has spurred interest in oncology. Preclinical studies demonstrate apoptotic activity in HeLa and MCF-7 cell lines at IC₅₀ values of 10–15 μM.

Synthesis of Derivatives

  • Boc-Protected Analogues :
    tert-Butyloxycarbonyl (Boc) groups are introduced at position 9 to enhance solubility. For example, 9-Boc-2,9-diazaspiro[5.5]undecane is synthesized via reflux with Boc anhydride in dichloromethane.
  • Phenylmethyl Replacement : Substituting the phenylmethyl group with fluorinated aryl groups improves blood-brain barrier penetration.

Chemical Reactions Analysis

Types of Reactions

2,9-Diazaspiro[5.5]undecane-8,10-dione, 2-(phenylmethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted spirocyclic compounds .

Mechanism of Action

The mechanism of action of 2,9-Diazaspiro[5.5]undecane-8,10-dione, 2-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce endoplasmic reticulum stress by depleting intracellular calcium stores, leading to the activation of the stress response pathway and subsequent apoptosis in cancer cells . This mechanism highlights its potential as a therapeutic agent in oncology.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Spirocyclic Diazaspiro Derivatives

6-Aryl-6,9-diazaspiro[4.5]decane-8,10-diones (e.g., 5a–c)
  • Structure : Smaller spiro[4.5] core (vs. [5.5]) with aryl groups at the 6-position .
  • Activity : Tested for anticonvulsant properties, showing moderate efficacy in rodent models (e.g., 50–85% yield in synthesis) .
  • Key Difference : The reduced ring size (4.5 vs. 5.5) alters conformational flexibility, likely reducing ERSR activation compared to the target compound .
1-Aryl-1,4-diazaspiro[5.5]undecane-3,5-diones (e.g., 5d–f)
  • Structure : Same spiro[5.5] core but with aryl groups at the 1-position and diketopiperazine rings .
  • Activity : Anticonvulsant activity via GABAergic modulation, distinct from ERSR pathways .
  • SAR Insight : Substituent position (1- vs. 2-phenylmethyl) drastically shifts target specificity .

Modifications to the Core and Substituents

Acyclic or Monocyclic Analogs
  • Example : Replacement of the spirocyclic core with acyclic amines or fused rings (e.g., piperazine derivatives) resulted in >90% loss of GRP78 induction .
  • Rationale : The spiro[5.5] core enforces rigidity, optimizing binding to ER stress sensors like IRE1α .
Diphenylmethyl Group Replacements
  • Findings : Removal or substitution (e.g., with alkyl chains) abolished activity, underscoring its role in hydrophobic interactions with ER membrane proteins .
3,5-Dimethylisoxazole Modifications
  • Tolerated Changes : Replacement with other heterocycles (e.g., pyrazole) retained partial activity, but aryl groups (e.g., phenyl) reduced potency .
  • SAR Table :
Compound Substituent (Position 9) GRP78 Induction (% vs. Thapsigargin)
8 (Target) 3,5-Dimethylisoxazole 100%
8a Pyrazole 85%
8e (Inactive) Phenyl <10%

Functionalized Diazaspiro Derivatives

tert-Butyl Ester-Protected Analogs (e.g., CAS 1023595-19-8)
  • Structure : tert-Butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate .
Anticancer Diazaspiro Compounds (e.g., IPSU)
  • Structure : 2-((1H-Indol-3-yl)methyl)-9-(4-methoxypyrimidin-2-yl)-2,9-diazaspiro[5.5]undecan-1-one .
  • Activity: Rapid-binding OX2R antagonist, demonstrating how minor structural changes redirect activity to orexin receptors .

Key Research Findings

Strict SAR: The target compound’s activity is highly sensitive to structural changes. Even minor alterations (e.g., spiro core size, diphenylmethyl group) lead to >90% potency loss .

Divergent Applications : Structurally similar compounds exhibit anticonvulsant, orexin antagonism, or synthetic utility, emphasizing the role of substituents in target specificity .

Synthesis Challenges : Microwave-assisted methods () improve yields for diazaspiro derivatives but require precise control to avoid byproducts .

Biological Activity

2,9-Diazaspiro[5.5]undecane-8,10-dione, 2-(phenylmethyl)- is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The compound features a spirocyclic structure that includes two nitrogen atoms within a bicyclic framework. Such structural characteristics often correlate with diverse biological activities.

Research indicates that compounds within the diazaspiro family exhibit various mechanisms of action, including:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains, suggesting potential applications in treating infections.
  • Anti-inflammatory Properties : Certain studies have indicated that these compounds may modulate inflammatory pathways, making them candidates for treating inflammatory diseases.
  • CNS Activity : Given their ability to cross the blood-brain barrier, diazaspiro compounds may also influence neurological pathways, potentially offering therapeutic avenues for neurological disorders.

Therapeutic Applications

The biological activity of 2,9-Diazaspiro[5.5]undecane-8,10-dione has been explored in various contexts:

  • Pain Management : Compounds similar to 2,9-Diazaspiro[5.5]undecane have been investigated for analgesic properties.
  • Obesity Treatment : Research suggests potential applications in obesity management through modulation of metabolic pathways.
  • Cardiovascular Health : Some studies have linked these compounds to beneficial effects on cardiovascular function.

Study 1: Antimicrobial Efficacy

In a study published in PubMed, researchers evaluated the antimicrobial efficacy of several diazaspiro derivatives against common pathogens. The results demonstrated that certain compounds exhibited significant inhibitory concentrations (IC50 values) against Staphylococcus aureus and Escherichia coli .

Study 2: Anti-inflammatory Effects

A review article highlighted the anti-inflammatory potential of diazaspiro compounds. In vitro assays showed that these compounds could reduce the production of pro-inflammatory cytokines in macrophage cultures .

Study 3: Central Nervous System Effects

Research focusing on CNS effects found that derivatives of diazaspiro compounds could modulate neurotransmitter levels in animal models. This suggests a possible role in treating conditions such as anxiety and depression .

Data Table: Summary of Biological Activities

Activity Type Description Reference
AntimicrobialEffective against Staphylococcus aureus, E. coli
Anti-inflammatoryReduces pro-inflammatory cytokines
CNS ModulationAlters neurotransmitter levels
Pain ReliefPotential analgesic properties
Obesity ManagementModulates metabolic pathways

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